Methyl(1,2,4-oxadiazol-3-ylmethyl)amine is a chemical compound that belongs to the oxadiazole family, which is characterized by a five-membered heterocyclic structure containing two nitrogen atoms and three carbon atoms. This compound is notable for its potential applications in medicinal chemistry and material science. It is synthesized through various methods involving amidoximes and carboxylic acids.
Methyl(1,2,4-oxadiazol-3-ylmethyl)amine can be classified under heterocyclic compounds, specifically as an oxadiazole derivative. Its classification is significant in the context of drug discovery, as oxadiazoles are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties. The compound can be sourced from various chemical databases and research articles focusing on synthetic methodologies and biological applications.
The synthesis of methyl(1,2,4-oxadiazol-3-ylmethyl)amine typically involves the cyclization of amidoximes with carboxylic acids or their derivatives. Several synthetic pathways have been reported:
The synthesis often involves controlling reaction parameters such as temperature, time, and concentration of reactants to optimize yield. Analytical techniques like nuclear magnetic resonance spectroscopy and mass spectrometry are commonly employed to characterize the synthesized compounds.
Methyl(1,2,4-oxadiazol-3-ylmethyl)amine features a unique structure characterized by the oxadiazole ring fused with a methylamine group. The molecular formula can be represented as C₇H₈N₄O, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms.
Key structural data include:
Methyl(1,2,4-oxadiazol-3-ylmethyl)amine can participate in various chemical reactions typical of amines and heterocycles:
The reactivity profile of this compound suggests potential pathways for further functionalization or derivatization to enhance biological activity or material properties.
The mechanism of action for methyl(1,2,4-oxadiazol-3-ylmethyl)amine is not fully elucidated but is believed to involve interactions with biological targets such as enzymes or receptors. Compounds containing the 1,2,4-oxadiazole moiety have demonstrated various pharmacological effects:
Research indicates that the specific interactions depend on the substituents attached to the oxadiazole ring and their spatial orientation relative to target sites .
Methyl(1,2,4-oxadiazol-3-ylmethyl)amine typically exhibits:
Key chemical properties include:
Relevant analyses such as thermal gravimetric analysis (TGA) may provide insights into stability under varying temperatures .
Methyl(1,2,4-oxadiazol-3-ylmethyl)amine has several scientific uses:
Research continues to explore its efficacy and safety in various applications across different fields .
The 1,2,4-oxadiazole heterocycle was first synthesized in 1884 by Tiemann and Krüger, who reacted amidoximes with acyl chlorides under solvent-free melting conditions [2] [5]. This pioneering work yielded unstable intermediates classified as "azoximes" or "furo[ab]diazoles," but the reaction suffered from low yields, prolonged reaction times, and complex by-product purification [5]. For nearly 80 years, the heterocycle remained a chemical curiosity until the mid-20th century, when its photochemical rearrangement properties sparked renewed interest [2]. The 1960s marked a pivotal shift with the introduction of Oxolamine, the first commercial drug containing a 1,2,4-oxadiazole ring, which was marketed as a cough suppressant [2] [5]. This breakthrough validated the scaffold’s biological relevance and stimulated systematic exploration of synthetic methodologies.
Early routes relied on cyclization reactions between amidoximes and carboxylic acid derivatives (acyl chlorides, esters, or anhydrides). These were gradually optimized with catalysts like tetrabutylammonium fluoride (TBAF) or bases (K~2~CO~3~), improving yields to 50–95% [5]. A significant limitation was the harsh reaction conditions (e.g., refluxing toluene for ~12 hours), which complicated scalability and functional group compatibility [2] [4]. The late 20th century introduced 1,3-dipolar cycloadditions of nitrile oxides and nitriles, but dimerization side reactions and expensive platinum catalysts hindered practical application [5].
Table 1: Evolution of Synthetic Methods for 1,2,4-Oxadiazoles
Era | Method | Conditions | Advantages/Limitations | Yield Range |
---|---|---|---|---|
Classical (1884–1980s) | Amidoxime + acyl chloride | Solvent-free, melting | Low yields; long reaction time; purification challenges | <5%–35% |
Mid-20th Century | Amidoxime + ester | Toluene, reflux, K~2~CO~3~ | Moderate yields; scalable ester use | 50%–95% |
Modern (Post-2000) | Microwave-assisted synthesis | NH~4~F/Al~2~O~3~, 100–180°C, minutes | Rapid (minutes); high yields; eco-friendly | 76%–98% |
Catalytic | Pt-catalyzed cycloaddition | Mild conditions | Expensive catalyst; poor solubility issues | 40%–65% |
The 21st century brought transformative advances, notably microwave-assisted synthesis (MWAS). This technique enabled cyclization in minutes (vs. hours) using green catalysts like NH~4~F/Al~2~O~3~ or K~2~CO~3~, boosting yields to 76–98% while minimizing solvent waste [4] [5]. Concurrently, novel pathways emerged for natural oxadiazoles, exemplified by phidianidines A/B (isolated from the sea slug Phidiana militaris in 2011) and quisqualic acid (from Quisqualis indica seeds) [2] [5]. These discoveries underscored the scaffold’s biological prelevance and expanded the toolbox for functionalizing the 1,2,4-oxadiazole core.
Methyl(1,2,4-oxadiazol-3-ylmethyl)amine emerged as a strategic bioisostere designed to overcome metabolic instability in ester- and amide-containing drugs. Traditional carbamate or ester bioisosteres, while effective, often exhibited susceptibility to hydrolysis by esterases or acidic environments, reducing their in vivo half-lives [4] [6]. The 1,2,4-oxadiazole ring offered inherent advantages: its aromatic character conferred superior metabolic stability, while the N-O-N linkage enabled dipole-dipole interactions with target proteins, mimicking carbonyl groups in amides [4] [9]. However, early 3,5-diaryl oxadiazoles faced limitations due to poor solubility and limited capacity for hydrogen bonding.
Incorporating a methylaminomethyl side chain at the C3 position (yielding methyl(1,2,4-oxadiazol-3-ylmethyl)amine) addressed these issues. The methylamine moiety:
Table 2: Bioisosteric Advantages of Methyl(1,2,4-Oxadiazol-3-ylmethyl)amine Over Classical Isosteres
Property | Ester/Amide | 1,2,4-Oxadiazole (3,5-Diaryl) | Methyl(1,2,4-Oxadiazol-3-ylmethyl)amine |
---|---|---|---|
Metabolic Stability | Low (hydrolysis-prone) | High | High |
Hydrogen Bonding | Moderate (amide NH/O) | Limited (N acceptors only) | High (NH~2~ donor/acceptor) |
Solubility (aq.) | Variable | Low (logP >3) | Moderate (HCl salt soluble) |
Membrane Permeability | Good | Good | Enhanced (tuned logP) |
Synthetic Flexibility | Moderate | Low | High (amine reactivity) |
This structural innovation proved pivotal in multitarget drug design. For instance, derivatives demonstrated blood-brain barrier (BBB) penetration in anti-Alzheimer candidates by leveraging the amine’s interaction with endothelial transporters [7] [8]. The hydrochloride salt form (CAS 1184986-84-2) became commercially vital, offering >95% purity, water solubility (>50 mg/mL), and crystalline stability [3]. Computational studies (SwissADME) confirmed its drug-likeness: molecular weight 149.58 g/mol, H-bond donors=2, H-bond acceptors=3, logP≈0.8, and topological polar surface area (TPSA)=70 Ų – all compliant with Lipinski’s and Veber’s rules for oral bioavailability [4]. As a tailored bioisostere, methyl(1,2,4-oxadiazol-3-ylmethyl)amine represents a refined solution to the pharmacokinetic challenges of early oxadiazole drugs, enabling precise target engagement while maintaining metabolic resilience.
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1